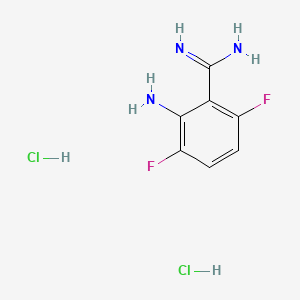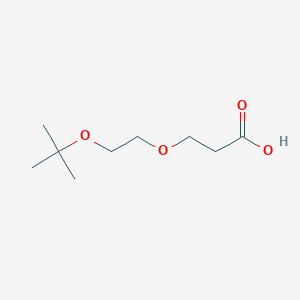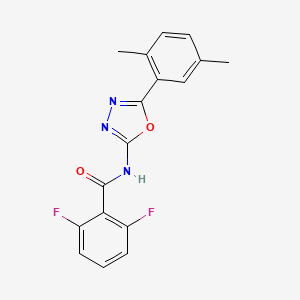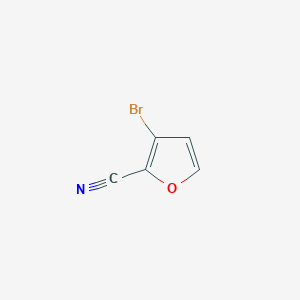
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylbenzoate” is a complex organic molecule. It contains a chromen-7-yl group (a bicyclic compound structure found in many natural products), a methoxyphenyl group (a phenyl ring with a methoxy group), and a methylbenzoate group (a benzoate ester with a methyl group) .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy . The presence of different functional groups and the arrangement of these groups would give rise to characteristic signals in the NMR spectrum.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the chromen-7-yl group might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the ester group could make it relatively polar, and the aromatic rings could contribute to its stability .科学研究应用
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylbenzoate has been extensively studied for its potential applications in various fields of research. It has been reported to exhibit anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. In addition, it has also been investigated for its potential use as a fluorescent probe in biological imaging studies.
作用机制
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets through oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that compounds involved in suzuki–miyaura cross-coupling reactions can influence various biochemical pathways due to their ability to form new carbon–carbon bonds .
Pharmacokinetics
A compound with a similar structure, 2-methoxyphenylmetyrapone, was found to have a biexponential decline in blood concentrations with mean initial (t 1/2α) and terminal (t 1/2β) half-lives of 36 and 231 min, respectively . The total blood clearance (Cl) was 158.3 ml/min and the volume of distribution (V d) was 5.2 l .
Result of Action
The ability of similar compounds to participate in suzuki–miyaura cross-coupling reactions suggests that they may facilitate the formation of new carbon–carbon bonds, potentially leading to the synthesis of new organic compounds .
Action Environment
The success of suzuki–miyaura cross-coupling reactions, which similar compounds may participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
实验室实验的优点和局限性
One of the major advantages of using 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylbenzoate in lab experiments is its versatility. It can be easily synthesized and modified to suit a wide range of experimental conditions. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in certain experimental settings.
未来方向
There are several future directions for research on 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylbenzoate. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and other diseases. In addition, further studies are needed to elucidate its mechanism of action and optimize its use in various experimental settings. Finally, there is also a need for the development of more efficient synthesis methods for this compound.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It exhibits a range of biochemical and physiological effects, and its versatility makes it a valuable tool for lab experiments. Further research is needed to fully understand its mechanism of action and optimize its use in various experimental settings.
合成方法
The synthesis of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylbenzoate involves the condensation of 2-methylbenzoic acid with 3-(2-methoxyphenyl)-4-hydroxycoumarin in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using column chromatography to obtain the final product.
属性
IUPAC Name |
[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O5/c1-15-7-3-4-8-17(15)24(26)29-16-11-12-19-22(13-16)28-14-20(23(19)25)18-9-5-6-10-21(18)27-2/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWLWNPLEQNSCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[[5-butylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2459727.png)

![1-{7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}ethan-1-one](/img/structure/B2459731.png)
![N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]cyclohexanecarboxamide](/img/structure/B2459732.png)

![4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl methanesulfonate](/img/structure/B2459736.png)
![5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]benzoic acid](/img/structure/B2459737.png)
![3-[(4-chlorophenyl)methyl]-N-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2459740.png)


![8-(2-Phenoxyacetyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2459744.png)
![6-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2459746.png)